

Unveiling CC15009: A Potent Xanthine Oxidoreductase Inhibitor for Hyperuricemia

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Compound of Interest

Compound Name: CC15009
Cat. No.: B15611998

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CC15009 is a novel, potent, and selective small molecule inhibitor of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism. With a remarkable in vitro efficacy, **CC15009** presents a promising therapeutic candidate for the management of hyperuricemia, a condition intricately linked to gout and other metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CC15009**, including detailed experimental protocols and visualizations of its mechanism of action and experimental workflows.

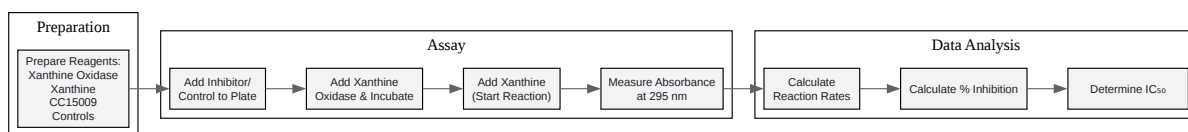
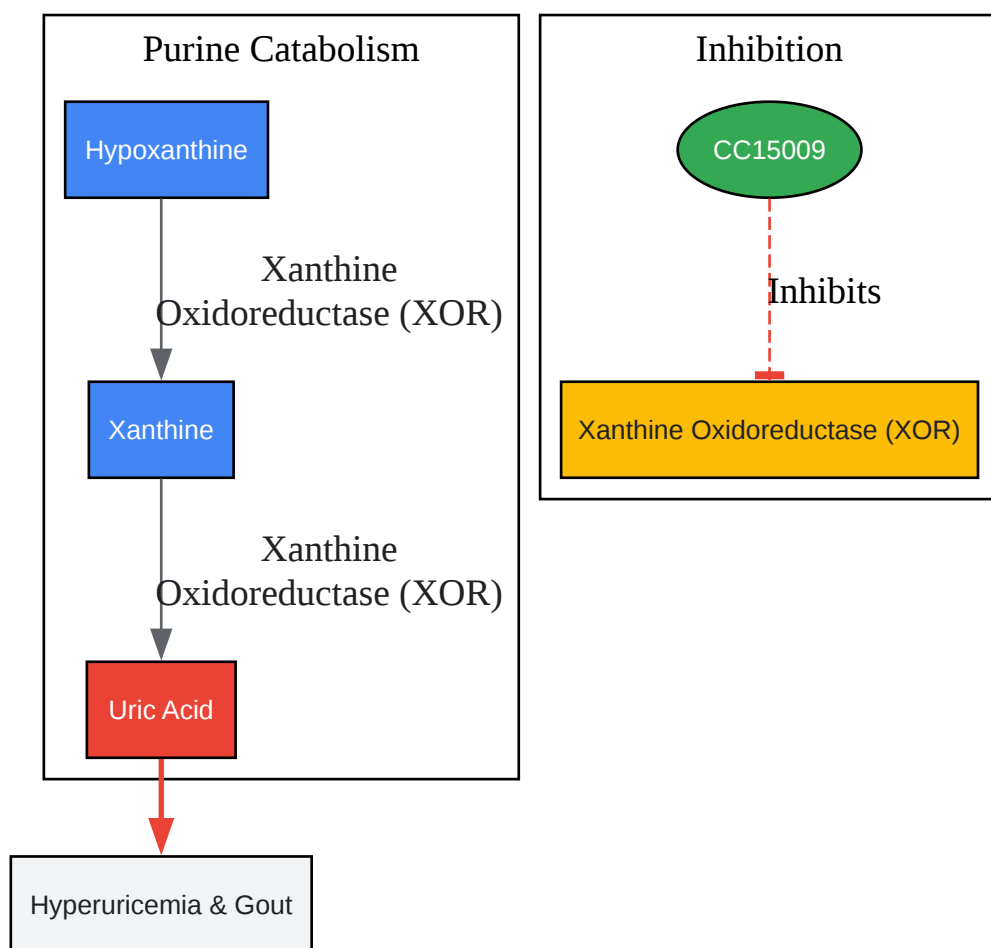
Chemical Structure and Properties

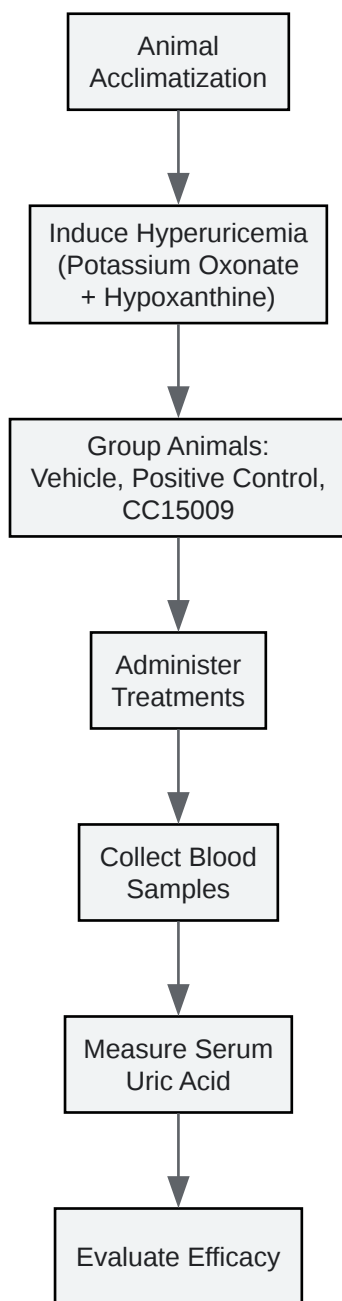
CC15009 is a non-purine analog inhibitor of xanthine oxidoreductase. Its chemical identity and core properties are summarized below.

Table 1: Chemical and Physical Properties of **CC15009**

Property	Value	Source
IUPAC Name	4-((3-(3,5-dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)methyl)morpholine	Generated from SMILES
CAS Number	2482713-67-5	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₂₀ H ₂₁ Cl ₂ N ₅ O ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	434.32 g/mol	--INVALID-LINK--, --INVALID-LINK--
SMILES	<chem>ClC1=CC(=C(C1=NNC(C2=CC=NCC=C2)=N1)C=C3C(Cl)=C3OCCCCN4CCOCCC4</chem>	--INVALID-LINK--
Predicted Boiling Point	671.9±65.0 °C	--INVALID-LINK--
Predicted Density	1.342±0.06 g/cm ³	--INVALID-LINK--

Figure 1: 2D Chemical Structure of **CC15009**





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